1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 6-chloro-2-methoxy-3-pyridine with appropriate reagents to introduce the methylbutane-1,3-diol moiety. The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of chlorine and methoxy substitutions on biological activity.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methoxypyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of the methylbutane-1,3-diol moiety.
2-Chloropyridine-3-boronic acid: Another similar compound with a boronic acid group and chlorine substitution.
Uniqueness
1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H16ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,8,14-15H,6H2,1-3H3 |
InChI Key |
XKSYZMSVLSJEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C1=C(N=C(C=C1)Cl)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.